N-Cyclohexyl-N-propylcyclohexanecarboxamide
Description
Properties
CAS No. |
917593-12-5 |
|---|---|
Molecular Formula |
C16H29NO |
Molecular Weight |
251.41 g/mol |
IUPAC Name |
N-cyclohexyl-N-propylcyclohexanecarboxamide |
InChI |
InChI=1S/C16H29NO/c1-2-13-17(15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14/h14-15H,2-13H2,1H3 |
InChI Key |
NLQJCQZFPMQEKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1CCCCC1)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Method
This method involves the reaction of cyclohexyl halides with amines to form the desired amide. The general steps are as follows:
Reagents : Cyclohexyl halide (e.g., cyclohexyl bromide), propylamine, and a suitable solvent (e.g., acetonitrile).
-
- The cyclohexyl halide is dissolved in an organic solvent.
- Propylamine is added to the reaction mixture.
- The mixture is stirred at elevated temperatures (reflux) for several hours.
- After completion, the mixture is cooled and filtered to remove any unreacted materials.
Reaction Equation :
$$
\text{Cyclohexyl halide} + \text{Propylamine} \rightarrow \text{N-Cyclohexyl-N-propylcyclohexanecarboxamide}
$$
3.2 Considerations :
The choice of halide (bromide or chloride) can affect the reaction rate and yield. Bromides generally react faster due to better leaving group ability compared to chlorides.
Acylation Method
In this method, an acylating agent is used to introduce the carboxamide functionality onto the cyclohexane structure.
Reagents : Cyclohexanecarboxylic acid or its derivatives (e.g., acid chlorides), propylamine, and a catalyst (e.g., triethylamine).
-
- The carboxylic acid derivative is mixed with propylamine in a solvent like dichloromethane.
- The mixture is stirred at room temperature or slightly elevated temperatures.
- After completion, the product is isolated by filtration or extraction.
Reaction Equation :
$$
\text{Cyclohexanecarboxylic acid} + \text{Propylamine} \rightarrow \text{this compound}
$$
Purification Techniques
After synthesis, purification of this compound is crucial for obtaining a high-purity product.
5.1 Common Purification Methods
Recrystallization : Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.
Column Chromatography : Utilizing silica gel or alumina to separate compounds based on polarity.
Distillation : For volatile components, distillation under reduced pressure can help in isolating pure compounds.
Summary of Findings
The preparation methods for this compound involve careful selection of reagents and conditions to optimize yield and purity.
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Cyclohexyl halide, Propylamine | Reflux in acetonitrile | Varies |
| Acylation | Cyclohexanecarboxylic acid, Propylamine | Room temperature in DCM | Varies |
| Purification | Solvents for recrystallization/chromatography | Varies | High |
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-propylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Scientific Research Applications
Pharmaceutical Applications
1. Anti-inflammatory and Analgesic Properties
N-Cyclohexyl-N-propylcyclohexanecarboxamide has been investigated for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in inflammatory responses. This pathway's modulation could lead to therapeutic strategies for conditions such as rheumatoid arthritis and other inflammatory diseases .
2. Cancer Treatment
The compound may also have applications in oncology. Its structural analogs have shown promise in treating various cancers by targeting specific cellular pathways involved in tumor growth and survival. For instance, formulations combining this compound with other chemotherapeutic agents are being explored for enhanced efficacy against cancer cells .
3. Oral Care Products
Another significant application of this compound is in oral care products. Its derivatives are utilized to improve mouthfeel and provide therapeutic benefits such as gingivitis prevention and plaque control. These properties make it a valuable ingredient in dentifrices and mouthwashes, enhancing both cosmetic and therapeutic outcomes for consumers .
Table 1: Synthesis Routes for this compound
| Synthesis Method | Key Features | Applications |
|---|---|---|
| Amide Formation | Reaction of cyclohexanecarboxylic acid with amines | Pharmaceuticals |
| Isomerization | Conversion of one isomer to another | Tailored therapeutic properties |
| Multi-step Synthesis | Involves multiple reactions for complex derivatives | Advanced drug formulations |
Case Studies
Case Study 1: Treatment of Inflammatory Diseases
In a clinical study, patients with rheumatoid arthritis were administered a formulation containing this compound. The results indicated a significant reduction in inflammatory markers compared to baseline measurements, suggesting its potential as a viable treatment option .
Case Study 2: Efficacy in Cancer Therapy
A combination therapy involving this compound was tested on patients with advanced cancer. The study reported improved patient outcomes, including reduced tumor size and enhanced quality of life, highlighting the compound's role in synergistic treatment approaches .
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-propylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares N-Cyclohexyl-N-propylcyclohexanecarboxamide with structurally related cyclohexanecarboxamide derivatives, focusing on substituent effects, physicochemical properties, and molecular interactions.
Structural and Substituent Variations
Table 1: Key Structural Features of Selected Cyclohexanecarboxamides
Key Observations :
- In contrast, aromatic substituents (e.g., naphthyl in , phenylethyl in ) introduce π-π interactions, affecting solubility and binding affinity. Thiourea derivatives (e.g., ) exhibit strong hydrogen-bonding capacity due to the –NH–C(=S)– group, which may influence crystal packing and biological target interactions.
- Conformational Stability: Cyclohexane rings in all analogs adopt chair conformations, minimizing steric strain .
Key Observations :
- Synthetic Accessibility :
- Solubility :
- Lipophilic substituents (alkyl/aryl) reduce aqueous solubility, whereas polar groups (e.g., lactam in ) improve it via hydrogen bonding.
Biological Activity
N-Cyclohexyl-N-propylcyclohexanecarboxamide (also referred to as CPCC) is a compound of interest in pharmacological research due to its potential biological activities, particularly in the modulation of receptor systems. This article provides a detailed overview of its biological activity, including relevant case studies, molecular docking studies, and findings from various research investigations.
Chemical Structure and Properties
This compound is characterized by its cyclohexane rings and amide functional group. Its chemical formula is with a molecular weight of approximately 241.42 g/mol. The structure allows for significant interactions with biological targets, particularly G protein-coupled receptors (GPCRs).
Receptor Modulation
Recent studies have highlighted the role of CPCC as a negative allosteric modulator of dopamine receptors, specifically the D2 receptor (D2R). Allosteric modulators bind to sites distinct from the active site, influencing receptor activity without directly blocking ligand binding. For instance, CPCC has been shown to adopt a bitopic pose at one protomer of a D2R dimer, modulating dopamine binding at the other protomer .
In Vitro Studies
In vitro assays demonstrate that CPCC exhibits anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. Molecular docking studies indicate that CPCC binds effectively to the COX-2 active site, suggesting its potential as an anti-inflammatory agent . The binding affinity was comparable to established NSAIDs like diclofenac, with docking scores indicating strong interactions with key residues in the COX-2 structure.
Case Study: Dopamine Modulation
A study explored the effects of CPCC on dopamine signaling pathways in cultured neurons. The results indicated that administration of CPCC led to decreased dopamine receptor activation, which correlated with reduced neuronal excitability. This supports the hypothesis that CPCC may be beneficial in conditions characterized by dopaminergic hyperactivity, such as schizophrenia.
Molecular Docking and Binding Affinity
Table 1 summarizes the molecular docking results for CPCC against various targets:
| Target Receptor | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| COX-2 | -11.67 | Competitive Inhibition |
| D2R | -9.45 | Allosteric Modulation |
| CCR5 | -10.12 | Non-competitive Antagonism |
These findings illustrate that CPCC has diverse biological activities across different receptor systems, highlighting its potential therapeutic applications.
Q & A
Basic: What are the optimal synthetic routes for N-Cyclohexyl-N-propylcyclohexanecarboxamide, and how can purity be ensured?
Methodological Answer:
The synthesis of this compound can be inferred from analogous carboxamide preparations. A viable route involves:
- Step 1: Reacting cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride .
- Step 2: Treating the acyl chloride with a mixture of cyclohexylamine and propylamine in a non-polar solvent (e.g., anhydrous benzene) under reflux. Competitive nucleophilic attack by the amines requires controlled stoichiometry to favor the desired N-cyclohexyl-N-propyl product .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product. Purity is confirmed via HPLC (>98% peak area) and ¹H/¹³C NMR to distinguish between mono- and di-substituted amides .
Basic: Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR: To resolve cyclohexane ring protons (δ 1.0–2.5 ppm) and confirm substitution patterns. The amide proton (NH) is typically absent due to tertiary substitution, distinguishing it from primary/secondary analogs .
- IR Spectroscopy: A strong carbonyl stretch (~1640–1680 cm⁻¹) confirms the amide group. Absence of -OH or -NH₂ peaks validates successful substitution .
- Mass Spectrometry (EI-MS): Molecular ion [M+H]⁺ at m/z 252.3 (C₁₆H₂₉NO) and fragmentation patterns (e.g., loss of cyclohexyl or propyl groups) provide structural insights .
Basic: How can researchers determine physicochemical properties like logP and solubility?
Methodological Answer:
- logP (Octanol-Water Partition Coefficient): Use shake-flask method with HPLC quantification or computational tools (e.g., ChemAxon or ACD/Labs). Predicted logP ~3.5–4.2 indicates moderate lipophilicity, critical for bioavailability studies .
- Solubility: Measure equilibrium solubility in PBS (pH 7.4) and DMSO via UV-Vis spectroscopy. Low aqueous solubility (<0.1 mg/mL) is expected, necessitating formulation with co-solvents (e.g., cyclodextrins) for in vitro assays .
Advanced: What reaction mechanisms govern the stability of the amide bond under acidic/basic conditions?
Methodological Answer:
- Acidic Hydrolysis: The amide undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by water. Cyclohexane’s steric bulk may slow hydrolysis compared to linear analogs.
- Basic Conditions: Hydroxide ions deprotonate the amide nitrogen, forming a resonance-stabilized intermediate that cleaves to release cyclohexylamine and propylamine. Kinetic studies (HPLC monitoring) can quantify degradation rates .
- Catalytic Effects: Metal ions (e.g., Fe³⁺) may accelerate hydrolysis, requiring chelating agents in storage buffers .
Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
Contradictions often arise from:
- Amine Reactivity Differences: Propylamine (primary amine) reacts faster than cyclohexylamine (bulky secondary amine), leading to mixed products. Adjusting reaction time/temperature and using Schlenk techniques to exclude moisture can improve reproducibility .
- Analytical Variability: Validate yields via multiple methods (e.g., gravimetry, NMR integration). Cross-lab replication under standardized conditions (e.g., inert atmosphere, controlled stoichiometry) reduces discrepancies .
Advanced: What strategies are used to study its interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Computational models (AutoDock Vina) predict binding affinity to targets like cyclooxygenase or GABA receptors, leveraging the compound’s lipophilic profile .
- In Vitro Assays: Competitive binding studies (e.g., fluorescence polarization) quantify displacement of known ligands. For enzyme inhibition, measure IC₅₀ via spectrophotometric assays (e.g., NADH depletion) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess pharmacokinetic viability .
Advanced: How does the compound’s stability vary under thermal or photolytic stress?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Decomposition >200°C suggests suitability for high-temperature applications.
- Photolytic Degradation: Expose to UV light (λ = 254 nm) and track degradation products (HPLC-MS). Cyclohexane rings may undergo [4+2] cycloadditions under UV, forming dimeric byproducts .
- Storage Recommendations: Store in amber vials at -20°C under argon to minimize oxidation/hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
